molecular formula C13H21BrN2O B5150016 (5-bromo-2-methoxybenzyl)[2-(dimethylamino)ethyl]methylamine

(5-bromo-2-methoxybenzyl)[2-(dimethylamino)ethyl]methylamine

Cat. No. B5150016
M. Wt: 301.22 g/mol
InChI Key: CGQSANGPVRHARZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-bromo-2-methoxybenzyl)[2-(dimethylamino)ethyl]methylamine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of (5-bromo-2-methoxybenzyl)[2-(dimethylamino)ethyl]methylamine is not fully understood. However, studies suggest that it may exert its antitumor effects by inducing apoptosis (programmed cell death) in cancer cells. It may also act as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
Studies have shown that (5-bromo-2-methoxybenzyl)[2-(dimethylamino)ethyl]methylamine can affect various biochemical and physiological processes in the body. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and to modulate the expression of genes involved in cell cycle regulation. Additionally, it has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using (5-bromo-2-methoxybenzyl)[2-(dimethylamino)ethyl]methylamine in lab experiments is its potential therapeutic value in cancer and neurodegenerative diseases. Additionally, its synthesis method is relatively straightforward, making it easily accessible for researchers. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on (5-bromo-2-methoxybenzyl)[2-(dimethylamino)ethyl]methylamine. One area of research could be to further investigate its mechanism of action in cancer and neurodegenerative diseases. Additionally, researchers could explore its potential use in combination with other therapeutic agents to enhance its efficacy. Furthermore, studies could investigate its potential use in other areas of research, such as cardiovascular disease and inflammation.

Synthesis Methods

The synthesis of (5-bromo-2-methoxybenzyl)[2-(dimethylamino)ethyl]methylamine involves a multi-step process that starts with the reaction of 5-bromo-2-methoxybenzaldehyde with 2-(dimethylamino)ethylamine to form an imine intermediate. The imine intermediate is then reduced using sodium borohydride to produce the final product.

Scientific Research Applications

(5-bromo-2-methoxybenzyl)[2-(dimethylamino)ethyl]methylamine has been studied for its potential therapeutic applications in various areas of research. It has been shown to have antitumor properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been investigated for its potential use as a neuroprotective agent, with studies showing its ability to protect against neuronal damage in animal models of neurodegenerative diseases.

properties

IUPAC Name

N'-[(5-bromo-2-methoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BrN2O/c1-15(2)7-8-16(3)10-11-9-12(14)5-6-13(11)17-4/h5-6,9H,7-8,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQSANGPVRHARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CC1=C(C=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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